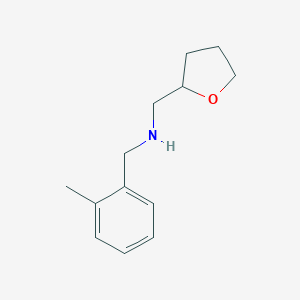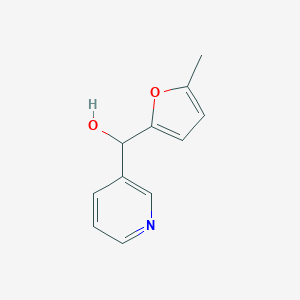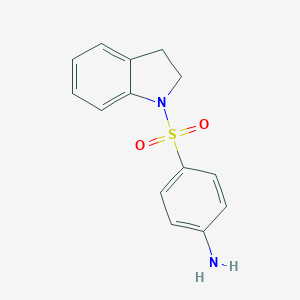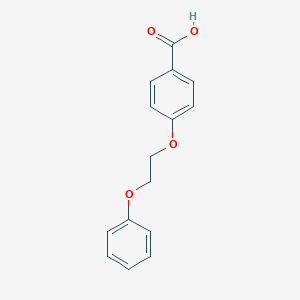![molecular formula C11H9NOS B185637 2-[(2-Thienylmethylene)amino]phenol CAS No. 1435-04-7](/img/structure/B185637.png)
2-[(2-Thienylmethylene)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Thienylmethylene)amino]phenol, commonly known as TMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMAP is a heterocyclic compound that belongs to the class of Schiff bases, which are widely used in organic synthesis.
作用机制
The mechanism of action of TMAP is not fully understood. However, it is believed that TMAP exerts its biological activity by interacting with specific target molecules in cells. TMAP has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity. TMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TMAP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TMAP can inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. TMAP has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TMAP has been shown to possess antioxidant activity, which can protect cells from oxidative stress.
实验室实验的优点和局限性
TMAP has several advantages for use in lab experiments. Firstly, TMAP is relatively easy to synthesize and purify, making it readily available for use in various applications. Secondly, TMAP exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to the use of TMAP in lab experiments. Firstly, TMAP has limited solubility in water, which can make it difficult to work with in certain applications. Secondly, TMAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of TMAP. Firstly, the mechanism of action of TMAP needs to be further elucidated to fully understand its biological activity. Secondly, the potential applications of TMAP in material science, such as in the design of MOFs, need to be explored further. Thirdly, the use of TMAP as a fluorescent probe for the detection of metal ions needs to be optimized for greater sensitivity and selectivity. Finally, the potential use of TMAP as a therapeutic agent for various diseases needs to be further investigated in preclinical and clinical studies.
Conclusion:
In conclusion, TMAP is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. TMAP exhibits a range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant activities. TMAP has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Further research is needed to fully understand the mechanism of action of TMAP and to explore its potential applications in various fields.
合成方法
TMAP can be synthesized by the condensation reaction of 2-aminophenol and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized TMAP can be purified by recrystallization from a suitable solvent.
科学研究应用
TMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TMAP has been shown to exhibit antibacterial, antifungal, and antitumor activities. TMAP has also been used as a ligand for metal ions, which can be used in the design of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, TMAP has been used as a fluorescent probe for the detection of metal ions in solution.
属性
CAS 编号 |
1435-04-7 |
|---|---|
产品名称 |
2-[(2-Thienylmethylene)amino]phenol |
分子式 |
C11H9NOS |
分子量 |
203.26 g/mol |
IUPAC 名称 |
2-(thiophen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H |
InChI 键 |
IHDRGBZVVCOUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
规范 SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
其他 CAS 编号 |
1435-04-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)


![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)


